[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-methyl-amino]-acetic acid
Description
IUPAC Name: [(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-methyl-amino]-acetic acid Molecular Formula: C₁₁H₁₃NO₄ Molecular Weight: 223.23 g/mol (calculated) CAS Number: 73101-09-4 (amino variant; see ) or 31127-41-0 (hydrochloride salt; ) Structural Features: The compound consists of a 2,3-dihydrobenzo[1,4]dioxin core substituted with a methyl-amino acetic acid moiety at the 6-position. Synthesis: Prepared via reductive amination or alkylation of tert-butyl carbamate intermediates under microwave irradiation (e.g., compound 5f in and ). Applications: Primarily investigated as a kinase inhibitor scaffold () and as a precursor for bioactive derivatives ().
Properties
IUPAC Name |
2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-13(8-12(14)15)7-9-2-3-10-11(6-9)17-5-4-16-10/h2-3,6H,4-5,7-8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQKNUAKWXTKSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)OCCO2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-methyl-amino]-acetic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.
Synthesis of the Compound
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis initiates with N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine), which is reacted with various acylating agents to introduce the amino-acetic acid moiety.
- Reaction Conditions : Typical conditions include the use of an alkaline medium (e.g., sodium carbonate) and solvents like DMF (dimethylformamide) to facilitate the reaction.
- Purification : The final products are purified through crystallization or chromatography techniques.
A detailed procedure for the synthesis can be found in literature sources .
Enzyme Inhibition Studies
Recent studies have focused on the inhibitory effects of this compound on key enzymes associated with various diseases:
- Acetylcholinesterase (AChE) : Inhibitors of AChE are significant in treating Alzheimer's disease. This compound has shown promising results in inhibiting AChE activity, indicating potential neuroprotective effects .
- α-Glucosidase : This enzyme is targeted for managing Type 2 Diabetes Mellitus (T2DM). The compound was screened for its ability to inhibit α-glucosidase, demonstrating significant inhibition at micromolar concentrations .
Antitumor Activity
The compound's antitumor properties were evaluated using various cancer cell lines:
| Cell Line | IC50 (μM) | Activity Description |
|---|---|---|
| Huh7 (Liver Cancer) | 12 | Moderate inhibition |
| Caco2 (Colorectal) | 8 | Strong antitumor activity |
| MDA-MB 231 (Breast) | >25 | No significant activity |
These results suggest that this compound may have selective cytotoxic effects against certain cancer cell lines while sparing normal cells .
Case Studies and Research Findings
- Neuroprotective Effects : A study demonstrated that compounds similar to this compound could enhance cognitive function in animal models by inhibiting AChE and providing neuroprotection against oxidative stress .
- Diabetes Management : In vitro studies indicated that this compound could lower glucose levels by inhibiting α-glucosidase activity, suggesting its utility in dietary management for T2DM patients .
Scientific Research Applications
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) with various acylating agents to produce a range of derivatives. For example, a study demonstrated the synthesis of several N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamides , which were further evaluated for their inhibitory effects on enzymes related to T2DM and AD . The ability to modify the structure allows for the exploration of different biological activities.
Anti-Diabetic Activity
Research indicates that compounds derived from [(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-methyl-amino]-acetic acid exhibit promising results in inhibiting α-glucosidase , an enzyme involved in carbohydrate metabolism. Inhibitors of this enzyme can help manage blood glucose levels in diabetic patients. For instance, synthesized sulfonamide derivatives were screened for their potential as α-glucosidase inhibitors, showing significant activity that could be beneficial in T2DM management .
Neuroprotective Effects
Another area of interest is the compound's potential neuroprotective properties. Some derivatives have been tested against acetylcholinesterase , an enzyme associated with cognitive decline in AD. The inhibition of this enzyme can lead to increased acetylcholine levels in the brain, potentially improving cognitive function. Studies have shown that certain derivatives possess moderate inhibitory activity against acetylcholinesterase, suggesting their viability as therapeutic agents for AD .
Case Studies
Case Study 1: Synthesis and Evaluation of Sulfonamide Derivatives
A comprehensive study synthesized various sulfonamide derivatives from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) and evaluated their biological activities. The compounds were tested for their ability to inhibit α-glucosidase and acetylcholinesterase. The results indicated that specific modifications to the benzodioxin structure significantly enhanced inhibitory potency against these enzymes, highlighting the importance of structural diversity in drug design .
Case Study 2: Structure-Activity Relationship Analysis
Another investigation focused on understanding the structure-activity relationship (SAR) of synthesized derivatives. By systematically varying functional groups on the benzodioxin core, researchers identified key structural features that contributed to increased enzyme inhibition. This knowledge aids in guiding future synthetic efforts toward optimizing therapeutic efficacy against T2DM and AD .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, synthetic, and biological data for [(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-methyl-amino]-acetic acid and related analogs:
Key Findings:
Sulfonyl derivatives (e.g., CAS 425659-61-6) exhibit irritant properties but lack direct kinase inhibition data, suggesting utility in sulfonamide-based drug design . Thiazolidinone analogs (e.g., compound 9n) show potent kinase inhibition (IC₅₀ = 2 μM for SsCK1) due to the thioxo-thiazolidinone core and substituent effects .
Synthetic Efficiency :
- The oxy-acetic acid derivative (CAS 10288-82-1) is synthesized with 85% yield, highlighting efficient routes for benzodioxin-acetic acid hybrids .
- Microwave-assisted synthesis improves yields for tert-butyl carbamate intermediates (e.g., compound 5f in ).
Biological Selectivity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
